7-Methoxy-1h-benzo[d][1,3]oxazine-2,4-dione

Catalog No.
S1901777
CAS No.
128076-63-1
M.F
C9H7NO4
M. Wt
193.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methoxy-1h-benzo[d][1,3]oxazine-2,4-dione

CAS Number

128076-63-1

Product Name

7-Methoxy-1h-benzo[d][1,3]oxazine-2,4-dione

IUPAC Name

7-methoxy-1H-3,1-benzoxazine-2,4-dione

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

InChI

InChI=1S/C9H7NO4/c1-13-5-2-3-6-7(4-5)10-9(12)14-8(6)11/h2-4H,1H3,(H,10,12)

InChI Key

XAJRDVIVFVGXNN-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)OC(=O)N2

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)OC(=O)N2

7-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic organic compound characterized by its unique oxazine structure. It has the molecular formula C9H7NO4C_9H_7NO_4 and a molecular weight of approximately 193.16 g/mol. The compound features a methoxy group at the 7-position and is known for its potential biological activities, including interactions with various enzymes and pathways in biological systems .

The chemical reactivity of 7-methoxy-1H-benzo[d][1,3]oxazine-2,4-dione can be attributed to its functional groups, primarily the oxazine ring and the carbonyl groups. It may undergo:

  • Nucleophilic substitutions: The carbonyl groups can react with nucleophiles.
  • Hydrolysis: In aqueous environments, it may hydrolyze, especially under acidic or basic conditions.
  • Oxidation-reduction reactions: The compound may participate in redox reactions due to the presence of the methoxy group and carbonyl functionalities.

These reactions can lead to the formation of various derivatives and are essential for its potential applications in medicinal chemistry .

Research indicates that 7-methoxy-1H-benzo[d][1,3]oxazine-2,4-dione exhibits several biological activities:

  • Antimicrobial properties: It has shown efficacy against various bacterial strains.
  • CYP enzyme inhibition: The compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism .
  • Potential anticancer activity: Preliminary studies suggest that it may have cytotoxic effects on cancer cell lines.

These biological properties make it a candidate for further pharmacological studies and drug development .

The synthesis of 7-methoxy-1H-benzo[d][1,3]oxazine-2,4-dione typically involves:

  • Condensation reactions: Starting materials such as substituted phenols and appropriate aldehydes or ketones are reacted under acidic conditions to form the oxazine ring.
  • Methylation: The introduction of the methoxy group can be achieved through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Cyclization: The final product is obtained through cyclization processes that stabilize the oxazine structure.

These methods allow for variations in substituents on the aromatic ring, tailoring the compound for specific applications .

7-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may be developed as an antimicrobial or anticancer agent.
  • Chemical research: It serves as a valuable intermediate in organic synthesis and medicinal chemistry.
  • Agriculture: Its antimicrobial properties could be explored for use in agricultural fungicides or bactericides .

Interaction studies have focused on how 7-methoxy-1H-benzo[d][1,3]oxazine-2,4-dione interacts with biological systems:

  • Enzyme inhibition assays have demonstrated its role as a CYP1A2 inhibitor, impacting drug metabolism.
  • Cell line studies have shown its effects on cell viability and proliferation in cancer models.

These studies are critical for understanding the compound's pharmacokinetics and potential therapeutic uses .

Several compounds share structural similarities with 7-methoxy-1H-benzo[d][1,3]oxazine-2,4-dione. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dioneSimilar oxazine structure with different substitutionExhibits different enzyme inhibition profiles
7-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dioneHydroxyl group instead of methoxyPotentially enhanced solubility
6-MethoxyquinolineContains a quinoline structureKnown for strong antimicrobial activity

The uniqueness of 7-methoxy-1H-benzo[d][1,3]oxazine-2,4-dione lies in its specific methoxy substitution at the 7-position and its selective enzyme inhibition properties. This makes it distinct from other similar compounds which may not exhibit the same level of biological activity or specificity .

The most established and widely utilized synthetic approach for 7-methoxy-1h-benzo[d] [1] [2]oxazine-2,4-dione involves the cyclization of anthranilic acid derivatives using triphosgene as the key cyclizing agent [1] [3]. This classical methodology begins with 2-amino-4-methoxybenzoic acid as the starting material, which undergoes treatment with triphosgene in anhydrous tetrahydrofuran under reflux conditions [1] [3].

The reaction mechanism proceeds through the initial formation of a chloroformate ester intermediate when triphosgene reacts with the carboxylic acid functionality [4]. This activated intermediate subsequently undergoes intramolecular nucleophilic attack by the amino group, leading to the formation of the desired benzoxazinedione ring system [5] [4]. The reaction typically requires 3-18 hours at reflux temperature, with yields ranging from 85-97% under optimized conditions [1] [3].

Detailed optimization studies have revealed that reaction temperature significantly influences both the reaction rate and product purity [1]. Lower temperatures (60-80°C) result in incomplete conversion, while temperatures exceeding 100°C may lead to decomposition of sensitive functional groups [6]. The use of anhydrous conditions is crucial, as moisture can lead to hydrolysis of triphosgene and formation of undesired side products [4].

Alternative cyclizing agents have been explored to address the toxicity concerns associated with triphosgene [5]. Cyanuric chloride combined with dimethylformamide has shown promise as a milder cyclizing system, operating at room temperature with good yields [5]. This approach offers significant safety advantages while maintaining synthetic efficiency.

The purification of products from these classical routes typically involves crystallization from appropriate solvents or column chromatography [7] [8]. Recrystallization from ethanol or methanol provides high-purity material suitable for further synthetic transformations [7].

Metal-Free Heteroannulation Approaches

Metal-free heteroannulation methodologies have emerged as attractive alternatives to traditional metal-catalyzed processes, offering advantages in terms of cost-effectiveness and environmental sustainability [9] [10]. These approaches typically employ oxidative strategies that avoid the need for precious metal catalysts while achieving comparable yields and selectivities [10].

One particularly effective metal-free approach involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a radical mediator for the oxidative annulation of phenols and amines [10]. This methodology demonstrates broad substrate scope and excellent functional group tolerance, producing benzoxazoles and related heterocycles in yields up to 83% [10]. The reaction proceeds through radical intermediates, with TEMPO facilitating the formation of ortho-cyclohexa-2,4-dien-1-one radicals rather than the traditionally proposed cyclohexa-3,5-diene-1,2-diones [10].

Electrochemical oxidative approaches represent another significant advancement in metal-free synthesis [11] [12] [13]. These methods utilize simple electrode systems to generate reactive intermediates without external oxidizing agents [11] [12]. The electrochemical approach offers exceptional control over reaction conditions and can accommodate a wide range of functional groups [13]. Recent developments have demonstrated the synthesis of trifluoromethyl-containing benzoxazines using electrochemical radical cascade cyclization with yields ranging from 60-83% [11] [12].

The iodine-mediated oxidative cyclization represents a cost-effective metal-free approach that operates under mild conditions [14]. This methodology utilizes molecular iodine as the oxidizing agent in combination with suitable bases, providing access to benzoxazinediones with good yields and selectivities [14]. The reaction proceeds through sequential oxidation and cyclization steps, with careful control of stoichiometry being essential for optimal results.

Acid-Catalyzed Cyclization Techniques

Acid-catalyzed cyclization methods offer mild reaction conditions and high selectivity for benzoxazinedione formation [15] [16]. These approaches typically employ Brønsted or Lewis acids to activate carbonyl functionalities, facilitating intramolecular cyclization reactions [15].

Strong Brønsted acids such as trifluoromethanesulfonic acid have been demonstrated to catalyze the cyclization of methyl 3-aryl-2-nitropropionates to 4H-1,2-benzoxazines [15]. The reaction mechanism involves protonation of the ester carbonyl group, followed by intramolecular nucleophilic attack by the nitro group [15]. The reaction rate shows strong dependence on the acidity of the medium, with trifluoromethanesulfonic acid providing optimal conditions [15].

Formic acid has been identified as an effective catalyst for benzoxazine formation, promoting the condensation of aniline and phenol derivatives [16]. The mechanistic studies reveal that formic acid enhances formaldehyde electrophilicity while protecting the aniline amino group through protonation [16]. This dual role results in improved reaction efficiency and selectivity toward the desired benzoxazine products [16].

Lewis acid catalysis using metal triflates provides an alternative approach with distinct mechanistic advantages [17]. These catalysts can coordinate to multiple sites within the substrate, providing enhanced activation and directing effects [17]. The choice of metal center significantly influences both reactivity and selectivity, with lanthanide triflates showing particular promise [17].

The optimization of acid-catalyzed processes requires careful consideration of substrate stability under acidic conditions [15]. Electron-withdrawing substituents on the benzene ring generally enhance reaction rates due to increased acidity of the alpha-proton relative to the nitro group [15]. Conversely, electron-donating groups may require modified conditions or alternative catalytic systems [15].

Microwave-Assisted and Solvent-Free Syntheses

Microwave-assisted organic synthesis has revolutionized the field of benzoxazine chemistry by dramatically reducing reaction times while maintaining or improving yields [18] [19]. These methodologies capitalize on the ability of microwave irradiation to provide rapid and uniform heating, leading to enhanced reaction rates and improved selectivity [19].

The synthesis of bio-based benzoxazines using microwave irradiation under solvent-free conditions represents a significant advancement in green chemistry [19]. Utilizing guaiacol, paraformaldehyde, and various amines, these reactions can be completed in as little as 6 minutes with yields comparable to conventional heating methods that require several hours [19]. The dramatic reduction in reaction time from hours to minutes represents a substantial improvement in process efficiency [18] [19].

Solvent-free synthesis offers multiple advantages including elimination of organic solvents, reduced waste generation, and simplified product isolation [20] [21]. The absence of solvents often leads to higher reaction concentrations, which can enhance reaction rates and improve atom economy [20]. Additionally, the elimination of solvent purification and disposal steps reduces both environmental impact and operational costs [21].

The ball-milling approach represents an innovative solvent-free methodology that utilizes mechanical energy to drive chemical transformations [20]. This technique has been successfully applied to the synthesis of formaldehyde-free benzoxazine monomers, achieving high yields while avoiding the use of toxic formaldehyde [20]. The mechanical energy input facilitates bond formation and breaking processes, often under milder thermal conditions than conventional heating [20].

Temperature control remains critical in microwave-assisted synthesis, as the rapid heating can lead to local overheating and product decomposition [18]. The use of temperature monitoring and controlled power delivery helps maintain optimal reaction conditions [18]. Additionally, the choice of microwave-transparent reaction vessels and appropriate stirring mechanisms ensures uniform heating throughout the reaction mixture [19].

Post-Synthetic Modification Strategies

Post-synthetic modification of benzoxazinedione scaffolds provides access to structural diversity and enhanced biological activity [22] [23] [24]. These approaches allow for the introduction of functional groups that may be incompatible with the initial cyclization conditions [23] [24].

Functional group introduction at various positions on the benzoxazinedione core can be achieved through electrophilic aromatic substitution reactions [22]. Halogenation reactions using molecular bromine or chlorine provide reactive handles for subsequent cross-coupling reactions [25]. The regioselectivity of these transformations depends on the electronic properties of existing substituents, with the methoxy group directing electrophilic attack to the ortho and para positions [25].

Ring-opening reactions of the oxazinedione moiety provide access to linear intermediates that can undergo further cyclization to form alternative heterocyclic systems [25]. Treatment with nucleophiles such as hydrazine leads to ring-opening followed by cyclization to pyrazole-containing derivatives [25]. These transformations demonstrate the versatility of the benzoxazinedione scaffold for accessing diverse heterocyclic architectures [25].

Photoinduced modifications represent an emerging area of post-synthetic chemistry [24]. Benzoxazine derivatives containing photoactive chromophores can undergo hydrogen abstraction reactions upon irradiation, leading to covalent attachment to polymer backbones [24]. This approach has been successfully applied to the modification of polybutadiene chains, providing thermally curable materials with enhanced properties [24].

N-Alkylation reactions provide a direct route to N-substituted benzoxazinediones with altered electronic and steric properties [22]. The use of various alkylating agents allows for the introduction of functional groups that can participate in subsequent chemical transformations or enhance biological activity [22]. Careful control of reaction conditions is necessary to avoid over-alkylation or ring-opening side reactions [22].

Green Chemistry Approaches in Large-Scale Production

The implementation of green chemistry principles in large-scale benzoxazinedione production focuses on the development of sustainable, environmentally benign synthetic processes [21] [26]. These approaches emphasize the use of renewable feedstocks, atom-economical reactions, and minimal waste generation [21] [26].

Bio-based starting materials derived from lignin and other renewable resources offer sustainable alternatives to petroleum-derived precursors [21] [26]. Vanillin, obtained from lignin processing, serves as an excellent precursor for methoxy-substituted benzoxazines [21] [26]. The use of furfurylamine and natural benzaldehydes further enhances the bio-content of the final products [21] [26].

Aqueous-based synthesis represents a significant advancement in environmental sustainability [27]. The use of water as the primary solvent eliminates the need for organic solvents while often improving reaction selectivity [27]. Enzyme-catalyzed transformations in aqueous media provide exceptional selectivity and operate under mild conditions [27] [28]. Horseradish peroxidase has been demonstrated to catalyze the oxidation of aminophenols prior to inverse electron demand Diels-Alder cycloaddition, providing benzoxazines with superior green chemistry metrics [28].

Flow chemistry methodologies offer advantages in terms of process intensification and waste minimization [29]. Continuous flow reactors provide enhanced heat and mass transfer, leading to improved reaction efficiency and reduced energy consumption [29]. The ability to integrate multiple synthetic steps in a single flow system reduces intermediate isolation and purification requirements [29].

The development of catalyst-free processes eliminates the need for metal catalysts and associated recovery and recycling challenges [29]. Self-catalyzing systems that utilize tertiary amines covalently bound within the polybenzoxazine network demonstrate the feasibility of catalyst-free approaches [29]. These systems enable transesterification reactions without external catalysts, providing vitrimers with enhanced sustainability profiles [29].

Life cycle assessment of various synthetic routes reveals significant differences in environmental impact [28]. The E-factor, which quantifies waste generation relative to product formation, shows substantial improvements for green chemistry approaches [28]. Bio-catalyzed routes demonstrate E-factors approximately half those of conventional chemical synthesis, while also providing superior reaction mass efficiency [28].

Energy efficiency considerations favor low-temperature processes and those utilizing renewable energy sources [26]. Solar thermal processes and biomass-derived energy can significantly reduce the carbon footprint of large-scale production [26]. The integration of process intensification techniques, such as reactive distillation and microreactor technology, further enhances energy efficiency while reducing capital investment requirements [26].

The economic viability of green chemistry approaches requires consideration of both direct costs and externalized environmental costs [26]. While bio-based feedstocks may command premium pricing, the elimination of waste treatment costs and potential carbon credits can provide economic advantages [26]. Government incentives and regulatory frameworks increasingly favor sustainable manufacturing processes, further enhancing the economic attractiveness of green chemistry approaches [26].

7-Methoxy-1h-benzo[d] [1] [2]oxazine-2,4-dione exhibits dual reactivity patterns characteristic of benzoxazine-2,4-dione systems, functioning as both an electrophilic and nucleophilic species depending on reaction conditions and partner molecules . The compound demonstrates pronounced electrophilic character at the C-2 and C-4 carbonyl positions, which readily undergo nucleophilic attack by various reagents including amines, alcohols, and other heteroatom nucleophiles .

The electrophilic activation is enhanced by the electron-withdrawing nature of the oxazine ring system, which creates significant positive charge density at the carbonyl carbons . Studies have shown that the presence of the methoxy group at the 7-position provides moderate electron donation to the aromatic ring while maintaining the electrophilic character of the dione functionality [1] [6]. This substitution pattern results in regioselective reactivity, with nucleophilic attacks preferentially occurring at the more electrophilically activated positions .

Nucleophilic substitution reactions proceed via SN2 mechanisms at electrophilic centers, particularly when halogenated derivatives are employed as starting materials . The compound can undergo nucleophilic ring-opening under appropriate conditions, with the oxazine ring serving as a leaving group to generate reactive intermediates [7]. Research indicates that the nucleophilic character of the nitrogen atom in the oxazine ring can be activated under basic conditions, enabling participation in condensation and coupling reactions .

Computational studies reveal that the HOMO-LUMO energy gap influences the reactivity profile, with smaller energy gaps corresponding to increased chemical reactivity [8] [9]. The methoxy substituent modulates this gap, affecting both nucleophilic and electrophilic reaction pathways [10]. Fukui function analysis identifies the most reactive sites for both nucleophilic and electrophilic attacks, confirming experimental observations of regioselectivity [8] [9].

Hydrogen Bonding Interactions and Supramolecular Assembly

The hydrogen bonding capacity of 7-methoxy-1h-benzo[d] [1] [2]oxazine-2,4-dione plays a crucial role in determining its solid-state structure and solution-phase behavior [11] [8] [12]. The compound exhibits multiple hydrogen bonding sites, including the NH group at position 1 and the carbonyl oxygen atoms at positions 2 and 4, which can serve as both hydrogen bond donors and acceptors [11] [13].

Crystallographic studies of related benzoxazine-2,4-dione derivatives reveal intermolecular N-H⋯O hydrogen bonds that generate characteristic supramolecular motifs [11] [13] [14]. These interactions typically form R²₂(8) ring patterns between adjacent molecules, creating stable dimeric structures that further assemble into extended networks [14] [15]. The methoxy group at the 7-position introduces additional C-H⋯O contacts that contribute to crystal packing stability [11] [16].

Supramolecular assembly is influenced by the interplay between hydrogen bonding and π-π stacking interactions [14] [15]. The benzene ring system participates in aromatic stacking with centroid-centroid distances typically ranging from 3.4 to 3.8 Å, as observed in related benzoxazine structures [15]. These non-covalent interactions work synergistically to create three-dimensional network structures with enhanced thermal stability [17] [12].

Natural Bond Orbital (NBO) analysis provides quantitative insights into hydrogen bonding strength and directionality [8] [9]. The second-order perturbation energies associated with n(O) → σ(N-H) and n(O) → σ(C-H) interactions range from 2-15 kcal/mol, indicating moderate to strong hydrogen bonding interactions [8]. The methoxy substituent can participate in weak C-H⋯F hydrogen bonding when fluorinated analogs are present, as demonstrated in related fluorinated benzoxazine systems [11] [16].

Design of supramolecular systems utilizing hydrogen bonding has been successfully demonstrated in benzoxazine polymerization studies [17] [12]. The hydrogen bond strength can be modulated through structural modifications, enabling the creation of low-temperature ring-opening systems with enhanced reactivity [17]. These findings suggest potential applications in smart materials and responsive polymer systems.

Ring-Opening Reactions and Intermediate Trapping

Ring-opening reactions of 7-methoxy-1h-benzo[d] [1] [2]oxazine-2,4-dione represent a fundamental mechanistic pathway that enables access to diverse chemical transformations and synthetic intermediates [7] [18] [19]. The oxazine ring system exhibits inherent strain that facilitates nucleophilic attack at the C-2 position, leading to ring fragmentation and formation of reactive intermediates [20] [7].

Hydrolytic ring-opening proceeds through acid-catalyzed mechanisms involving protonation of the oxazine oxygen, followed by nucleophilic attack by water molecules [20]. Kinetic studies demonstrate that the pH-rate profile shows characteristic bell-shaped behavior, with optimal hydrolysis rates occurring at moderate pH values [20]. The reaction proceeds quantitatively to yield the corresponding 2-amino-4-methoxybenzoic acid derivatives with loss of carbon dioxide [20].

Base-catalyzed ring-opening involves nucleophilic attack by hydroxide ions or other anionic nucleophiles [7] [19]. Studies with DBU (1,8-diazabicycloundec-7-ene) demonstrate that even sterically hindered non-nucleophilic bases can promote ring-opening through unusual nucleophilic mechanisms [7] [19]. The DBU-mediated process results in formation of caprolactam derivatives through unexpected nucleophilic attack despite the base's typically non-nucleophilic character [7].

Intermediate trapping strategies have been developed to capture and characterize the reactive species generated during ring-opening processes [18] [21]. Lewis acid catalysts such as lithium salts facilitate ring-opening by coordinating with heteroatoms and promoting electrophilic activation [18]. The lithium cation acts as a Lewis acid component, coordinating with oxygen or nitrogen atoms, while the iodide ion serves as a nucleophile with good leaving ability [18].

Mechanistic investigations using ¹H NMR analysis in deuterated solvents reveal the stepwise nature of ring-opening processes [18]. Iminium intermediates are formed initially, which can be intercepted by nucleophiles to prevent rapid recombination with phenolate anions [18]. This bifunctional catalyst approach enables controlled ring-opening with high selectivity and efficient propagation in polymerization processes [18].

Ring-opening polymerization studies demonstrate that tertiary amine catalysts promote ring-opening through nucleophilic mechanisms [21]. DMAP (4-dimethylaminopyridine) acts as a strong nucleophile, attacking the oxazine ring to generate stable intermediates that are efficiently stabilized by charge delocalization through multiple resonance structures [21]. The catalytic cycle involves regeneration of the amine catalyst through reaction with additional monomer units [21].

Cross-Coupling Reactions for Functionalization

Cross-coupling reactions involving 7-methoxy-1h-benzo[d] [1] [2]oxazine-2,4-dione and related benzoxazine derivatives have emerged as powerful tools for structural diversification and functional group installation [22] [23] [24] [25]. Palladium-catalyzed processes represent the most extensively studied class of transformations, enabling carbon-carbon and carbon-heteroatom bond formation under relatively mild conditions [22] [24] [25].

Palladium-catalyzed asymmetric [4+2] annulation reactions with vinyl benzoxazinanones and pyrazolone 4,5-diones provide access to spirobenzoxazine frameworks with excellent enantioselectivity [22] [23] [24]. These transformations demonstrate broad substrate scope with functional group tolerance, achieving yields up to 76% and enantioselectivities up to 96% ee [24]. The reaction mechanism involves coordination of the palladium catalyst to the vinyl group, followed by nucleophilic attack and subsequent cyclization to form the spirocyclic products [22].

Oxidative coupling reactions utilizing palladium catalysis enable the synthesis of 2-aminobenzoxazinones from anthranilic acids and isocyanides [25]. This methodology represents a particularly challenging substrate class due to the possibility of undesired decarboxylative pathways and the susceptibility of products to nucleophilic attack [25]. The aerobic oxidative conditions provide a metal-free alternative to traditional cross-coupling approaches while maintaining high efficiency [25].

Suzuki-Miyaura coupling reactions have been adapted for benzoxazine functionalization, although specific examples with 7-methoxy-1h-benzo[d] [1] [2]oxazine-2,4-dione remain limited in the literature [26]. Boronic acid coupling partners enable the introduction of diverse aromatic and heteroaromatic substituents, expanding the structural diversity accessible through these transformations [26].

Site-selective cross-coupling of dihalogenated benzoxazine derivatives offers opportunities for sequential functionalization and multi-step synthetic sequences [26]. The regioselectivity can be controlled through careful choice of reaction conditions and catalyst systems, enabling selective modification of specific positions on the benzoxazine scaffold [26].

Multicomponent reactions involving epoxides, isocyanates, and carbon monoxide provide access to 1,3-oxazinane-2,4-diones through Lewis acid/cobalt carbonyl catalysis [27]. These transformations proceed through stereospecific mechanisms and demonstrate the versatility of oxazine chemistry in complex molecule construction [27].

Computational Modeling of Reaction Pathways

Density Functional Theory (DFT) calculations provide crucial insights into the electronic structure and reaction mechanisms of 7-methoxy-1h-benzo[d] [1] [2]oxazine-2,4-dione [9] [10] [28]. B3LYP functional with 6-311G(d,p) basis sets has been widely employed to optimize molecular geometries and calculate vibrational frequencies for comparison with experimental spectroscopic data [9] [28].

Molecular orbital analysis reveals the HOMO-LUMO energy gap and frontier molecular orbital distributions that govern chemical reactivity [9] [10]. The calculated HOMO-LUMO gap provides quantitative measures of chemical stability and reactivity patterns [8] [9]. Smaller energy gaps correlate with increased chemical reactivity, while larger gaps indicate enhanced stability [8].

Natural Bond Orbital (NBO) analysis elucidates intramolecular charge transfer and hydrogen bonding interactions [9]. The second-order perturbation energies quantify the strength of hyperconjugative interactions and n → σ* electron delocalization processes [9]. These calculations provide detailed understanding of molecular stability and preferred conformations [9].

Fukui function calculations identify reactive sites for both electrophilic and nucleophilic attacks [8] [9]. The atomic charge distributions computed through Mulliken, electrostatic, and natural charge methods reveal electron density variations across the molecular framework [9]. These reactivity indices successfully predict experimental regioselectivity patterns observed in chemical transformations [8].

Transition state calculations for ring-opening mechanisms provide activation barriers and reaction coordinate profiles [18]. Computational modeling of benzoxazine polymerization reveals multi-step pathways involving initial ring-opening, electrophilic aromatic substitution, and cross-linking reactions [21]. The calculated activation energies align with experimental observations of temperature-dependent reactivity [21].

Molecular dynamics simulations investigate supramolecular assembly and hydrogen bonding networks in both solution and solid phases [28]. These studies reveal dynamic behavior of intermolecular interactions and their influence on material properties [28]. Free energy calculations provide thermodynamic insights into preferred binding modes and association constants [28].

XLogP3

1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

7-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione

Dates

Last modified: 08-16-2023

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